molecular formula C20H22N2O4 B1624122 Nomifensine maleate CAS No. 24524-90-1

Nomifensine maleate

Cat. No.: B1624122
CAS No.: 24524-90-1
M. Wt: 354.4 g/mol
InChI Key: GEOCVSMCLVIOEV-BTJKTKAUSA-N
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Preparation Methods

The synthesis of nomifensine maleate involves several steps. One method includes the trifluoroacetylation of this compound enantiomers, followed by chiral separation using ion-pair chromatography . The reaction conditions typically involve a mixture of chloroform, methanol, and water, with a chiral counter ion such as (+)-camphor-10-sulfonic acid . Industrial production methods are not widely documented, but the laboratory synthesis provides a foundation for understanding its preparation.

Chemical Reactions Analysis

Nomifensine maleate undergoes various chemical reactions, including oxidation, reduction, and substitution. The aromatic amine group in nomifensine is particularly reactive and can produce toxic metabolites . Common reagents used in these reactions include oxidizing agents for oxidation and reducing agents for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Nomifensine maleate exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their availability in the synaptic cleft . This mechanism is similar to that of some recreational drugs like cocaine. The molecular targets involved include the dopamine transporter and the sodium-dependent noradrenaline transporter . By blocking these transporters, nomifensine enhances the signaling of these neurotransmitters, which contributes to its antidepressant effects.

Properties

CAS No.

24524-90-1

Molecular Formula

C20H22N2O4

Molecular Weight

354.4 g/mol

IUPAC Name

(Z)-4-hydroxy-4-oxobut-2-enoate;2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-2-ium-8-amine

InChI

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

GEOCVSMCLVIOEV-BTJKTKAUSA-N

SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O

Canonical SMILES

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)[O-])C(=O)O

Key on ui other cas no.

32795-47-4
24524-90-1

Pictograms

Irritant

Related CAS

24526-64-5 (Parent)

Synonyms

Hoe 984
Hoe-984
Hoe984
Linamiphen
Maleate, Nomifensine
Merital
Nomifensin
Nomifensine
Nomifensine Maleate
Nomifensine Maleate (1:1)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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